phthalic acid
Overview
Description
It is an aromatic dicarboxylic acid with the molecular formula C6H4-1,2-(13CO2H)2 and a molecular weight of 168.12 g/mol . This compound is primarily used in scientific research to trace and study the behavior of phthalic acid in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
phthalic acid can be synthesized through the oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride . The isotopic labeling is typically introduced during the synthesis of the starting materials or intermediates, ensuring that the final product contains the desired 13C isotopes.
Industrial Production Methods
Industrial production of this compound generally involves the catalytic oxidation of naphthalene or ortho-xylene using air in the presence of a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to produce this compound . For the labeled compound, isotopically enriched starting materials are used to ensure the incorporation of 13C atoms.
Chemical Reactions Analysis
Types of Reactions
phthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic anhydride.
Reduction: It can be reduced to form phthalide or phthalic alcohols.
Substitution: This compound can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: Phthalic anhydride.
Reduction: Phthalide, phthalic alcohols.
Substitution: Phthalate esters, phthalimides.
Scientific Research Applications
phthalic acid is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:
Mechanism of Action
phthalic acid exerts its effects through interactions with various molecular targets and pathways. It can bind to receptors such as estrogen and progesterone receptors, influencing gene expression and cellular functions . Additionally, it can activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
phthalic acid is similar to other this compound derivatives, such as:
Isothis compound: An isomer with carboxyl groups in the meta position, used in the production of high-performance polymers.
Terethis compound: An isomer with carboxyl groups in the para position, widely used in the production of polyethylene terephthalate (PET) plastics.
Phthalic Anhydride: A derivative used as a precursor in the synthesis of phthalate esters and other chemicals.
This compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Biological Activity
Phthalic acid, a di-functional aromatic compound, is widely recognized for its diverse applications in the chemical industry, particularly as a precursor for plasticizers and other synthetic materials. However, its biological activity has garnered significant attention due to its potential health effects and environmental implications. This article delves into the biological activity of this compound, focusing on its toxicity, ecological interactions, and applications in organic synthesis.
Chemical Structure and Properties
This compound (C₈H₆O₄) is characterized by its two carboxylic acid groups attached to a benzene ring. This structure enables it to participate in various chemical reactions, making it a versatile compound in organic synthesis. It is often encountered in the form of its esters (phthalate esters), which are commonly used as plasticizers.
General Toxicity
This compound and its esters have been studied extensively for their toxicological effects. Research indicates that exposure to phthalate esters can lead to various adverse health outcomes, including:
- Reproductive and Developmental Toxicity : Studies have shown that phthalate exposure can disrupt endocrine functions, leading to reproductive abnormalities in both animal models and potential implications for human health .
- Liver Effects : this compound has been linked to liver enlargement and alterations in serum lipid profiles in animal studies, indicating potential hepatotoxicity .
- Mutagenicity : While this compound itself did not show mutagenic effects in bacterial tests, some of its derivatives exhibited mutagenicity in fruit flies .
Case Studies
A notable study highlighted the effects of phthalate exposure on laboratory animals. For instance, chronic exposure to di-n-butyl phthalate resulted in significant reproductive toxicity and developmental issues in offspring . Furthermore, a study assessing the impact of this compound on human populations indicated correlations between exposure and reproductive health concerns, although results remain controversial due to methodological inconsistencies .
Environmental Impact
This compound is prevalent in various environmental matrices due to its widespread use. Its metabolites have been detected in surface waters, raising concerns about ecological consequences:
- Ecotoxicity : Phthalate esters can disrupt microbial communities and affect the growth of aquatic organisms. They have been implicated in altering the metabolic processes of plants and algae, which may lead to reduced biodiversity .
- Biosynthesis by Algae : Recent studies suggest that certain algae can biosynthesize phthalates, indicating that these compounds may not only be anthropogenic pollutants but also naturally occurring substances with ecological roles .
Applications in Organic Synthesis
This compound serves as an efficient catalyst in various organic reactions. Its biodegradable nature makes it an attractive alternative to traditional catalysts:
- Catalytic Activity : Research has demonstrated that this compound can catalyze multiple organic reactions under mild conditions with high yields. For example, it has been successfully utilized in the Biginelli reaction and other multi-component reactions .
Reaction Type | Catalyst Used | Yield (%) | Reaction Time (min) |
---|---|---|---|
Biginelli Reaction | This compound (20 mol%) | 86 | 15 |
Four-component Reaction | This compound (20 mol%) | 92 | 3 |
This table summarizes key findings from recent studies on the catalytic efficiency of this compound.
Properties
IUPAC Name |
phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583975 | |
Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70838-83-4 | |
Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalic acid-carboxy-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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